molecular formula C20H22N6O B12038999 4-Tert-butyl-N'-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide CAS No. 478252-20-9

4-Tert-butyl-N'-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide

Cat. No.: B12038999
CAS No.: 478252-20-9
M. Wt: 362.4 g/mol
InChI Key: UAJZSHNAXSNJMU-HYARGMPZSA-N
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Description

4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a chemical compound with the following properties:

    Molecular Formula: CHNO

    CAS Number: 478252-20-9

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with commercially available starting materials, such as 4-bromo-1H-indole. The reaction sequence includes coupling reactions and functional group transformations.

Reaction Conditions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is crucial for constructing the triazole ring.

  • Other steps involve protecting group manipulations, condensations, and cyclizations.

Industrial Production Methods: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity.

Chemical Reactions Analysis

4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing new ligands or catalysts.

    Biology: It may exhibit biological activity, but further studies are needed.

    Medicine: Potential drug development due to its unique structure.

    Industry: Limited information is available, but it could have applications in materials science.

Mechanism of Action

The exact mechanism by which 4-Tert-butyl-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways.

Properties

CAS No.

478252-20-9

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C20H22N6O/c1-14(15-7-11-18(12-8-15)26-13-21-24-25-26)22-23-19(27)16-5-9-17(10-6-16)20(2,3)4/h5-13H,1-4H3,(H,23,27)/b22-14+

InChI Key

UAJZSHNAXSNJMU-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=C(C=C2)N3C=NN=N3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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